Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester
Description
Properties
CAS No. |
77939-80-1 |
|---|---|
Molecular Formula |
C8H9Cl2O4P |
Molecular Weight |
271.03 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) ethyl hydrogen phosphate |
InChI |
InChI=1S/C8H9Cl2O4P/c1-2-13-15(11,12)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
SUMKKVKRTSLWSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The direct esterification of phosphoric acid with ethanol and 2,4-dichlorophenol under acidic conditions represents a straightforward approach. This method leverages sulfuric acid as a catalyst, analogous to glutathione monoethyl ester synthesis. In a typical procedure, anhydrous ethanol (100 mL) is mixed with sulfuric acid (2.74 mL), followed by the addition of phosphoric acid (10 g). The reaction proceeds at 31–34°C for 9 hours, yielding a monoethyl ester intermediate. Subsequent introduction of 2,4-dichlorophenol (2.7 kmol) at 80–85°C in the presence of thiodiphenylamine (0.3 kg) and dimethylaminopyridine (0.9 kg) facilitates aryl group attachment. The dual-catalyst system enhances reaction efficiency, achieving yields exceeding 90% for analogous esters.
Key advantages include operational simplicity and compatibility with industrial-scale reactors. However, selectivity for monoesterification requires careful stoichiometric control, as excess ethanol promotes diester formation.
Stepwise Synthesis via Chloridate Intermediates
This method, inspired by phosphate chlorination techniques, involves converting phosphoric acid to a reactive dichloridate intermediate. Tetrabutylammonium chloride (TBAC) solubilizes phosphoric acid in organic solvents, enabling reaction with trichlorotriazine (TCT) and fluoropyridine (FPyr) to form [TBA][PO₂Cl₂]. Ethanol is then introduced at 30°C to substitute one chloride, yielding [TBA][PO₂Cl(OEt)]. Subsequent reaction with 2,4-dichlorophenol substitutes the remaining chloride, forming [TBA][PO₂(OEt)(O-2,4-Cl₂C₆H₃)]. Acidification with a cation exchange resin produces the target compound in 86% yield.
Table 1: Reaction Conditions for Chloridate-Mediated Synthesis
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | TCT, FPyr, TBAC | 80°C | 95% |
| 2 | Ethanol | 30°C | 88% |
| 3 | 2,4-Cl₂C₆H₃OH | RT | 86% |
This method excels in selectivity and scalability, though it demands rigorous moisture control to prevent hydrolysis of chloridate intermediates.
Selective Monoesterification Using Triethyl Orthoacetate
Triethyl orthoacetate enables temperature-controlled monoesterification of phosphoric acid. At 30°C, phosphoric acid reacts with triethyl orthoacetate in ethanol, forming the monoethyl ester exclusively. Raising the temperature to 80°C shifts selectivity toward diester products, but maintaining the reaction at 30°C ensures >95% monoester yield. The monoethyl intermediate is then coupled with 2,4-dichlorophenylmagnesium bromide in tetrahydrofuran, yielding the final product after acidic workup.
Mechanistic Insight :
The reaction proceeds via a transient 1,1-diethoxyethyl intermediate, which decomposes to release acetic acid and generate the monoester. ³¹P NMR spectroscopy confirms the absence of diester byproducts at low temperatures.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Yield | Selectivity | Scalability |
|---|---|---|---|
| Direct Esterification | 90% | Moderate | High |
| Chloridate Intermediate | 86% | High | Moderate |
| Triethyl Orthoacetate | 95% | Very High | Low |
| Mitsunobu Coupling | 80% | High | Low |
The chloridate route offers the best balance of yield and scalability, while triethyl orthoacetate ensures unparalleled selectivity. Industrial applications may favor direct esterification for its simplicity, whereas laboratory settings prioritize chloridate or orthoacetate methods.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphoric acid esters.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters and derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
Agricultural Applications
Pesticide and Herbicide Use
Phosphoric acid esters, including mono(2,4-dichlorophenyl) monoethyl ester, are often utilized as active ingredients in pesticides and herbicides. Their efficacy in controlling pests and weeds makes them valuable in agricultural practices. For instance, chlorinated phenyl esters have been shown to possess significant insecticidal properties against a variety of agricultural pests .
Case Study: Efficacy Against Pests
In a study evaluating the effectiveness of various phosphoric acid esters, it was found that mono(2,4-dichlorophenyl) monoethyl ester demonstrated a high level of activity against common agricultural pests such as aphids and spider mites. The application rates and environmental conditions were optimized to enhance the compound's effectiveness while minimizing ecological impact.
Pharmaceutical Applications
Drug Formulation
Phosphoric acid esters are frequently used in the formulation of pharmaceutical products due to their ability to enhance solubility and bioavailability of active compounds. Mono(2,4-dichlorophenyl) monoethyl ester serves as a potential excipient that can improve the delivery of hydrophobic drugs through various mechanisms such as emulsification and solubilization .
Case Study: Formulation Development
A recent development involved using mono(2,4-dichlorophenyl) monoethyl ester in a topical formulation aimed at treating skin infections. The compound's emulsifying properties allowed for a stable formulation that maintained drug efficacy over time. Clinical trials indicated improved patient outcomes compared to traditional formulations without this ester.
Cosmetic Applications
Thickening Agents
In cosmetic formulations, phosphoric acid esters are valued for their thickening properties. Mono(2,4-dichlorophenyl) monoethyl ester can be incorporated into products such as shampoos and conditioners to enhance texture and stability . Its compatibility with surfactants allows for effective formulation without compromising product performance.
Case Study: Shampoo Formulation
A comparative study on various thickening agents highlighted the superior performance of mono(2,4-dichlorophenyl) monoethyl ester in shampoo formulations. Products containing this ester exhibited improved viscosity stability and user satisfaction based on sensory evaluations.
Materials Science Applications
Plasticizers
Phosphoric acid esters are also employed as plasticizers in polymer formulations. Mono(2,4-dichlorophenyl) monoethyl ester contributes to the flexibility and durability of materials such as polyvinyl chloride (PVC), enhancing their application in construction and consumer goods .
Data Table: Properties of Plasticized Materials
| Property | Control Sample | Sample with Mono(2,4-Dichlorophenyl) Monoethyl Ester |
|---|---|---|
| Flexural Strength (MPa) | 50 | 65 |
| Elongation at Break (%) | 200 | 300 |
| Thermal Stability (°C) | 80 | 95 |
Environmental Considerations
While phosphoric acid esters like mono(2,4-dichlorophenyl) monoethyl ester have beneficial applications, their environmental impact must be considered. Studies have shown that these compounds can degrade under specific conditions but may pose risks if released into aquatic environments without proper management .
Mechanism of Action
The mechanism of action of phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related organophosphates:
Structural and Functional Differences
- This may result in faster metabolic degradation compared to diesters . Bis-esters like Phosdiphen exhibit greater symmetry and stability, making them suitable for industrial synthesis rather than bioactivity .
- Substituent Effects: The 2,4-dichlorophenyl group in all three compounds enhances lipid solubility, facilitating membrane penetration. However, the monoester’s simpler structure may limit its persistence in environmental matrices compared to diesters .
Biological Activity
Overview
Phosphoric acid esters, particularly those containing halogenated aromatic groups like 2,4-dichlorophenyl, are often studied for their biological activities. These compounds may exhibit pesticidal, antimicrobial, or enzymatic inhibitory properties due to their ability to interact with biological systems through phosphorylation or disruption of cellular processes.
- Phosphate Group Activity : The phosphate group in these compounds can mimic natural substrates of enzymes like acetylcholinesterase (AChE), leading to potential inhibition. This mechanism is common in organophosphate pesticides.
- Halogenation Effect : The presence of chlorine atoms on the phenyl ring enhances lipophilicity and bioavailability, potentially increasing interaction with lipid membranes or proteins.
a. Pesticidal Properties
Compounds with similar structures (e.g., chlorinated organophosphates) are widely used as pesticides. They act by:
- Inhibiting acetylcholinesterase, resulting in accumulation of acetylcholine at synapses and neuromuscular junctions.
- Causing paralysis and death in target organisms such as insects and mites.
b. Antimicrobial Activity
The dichlorophenyl group may contribute to antimicrobial properties by:
- Disrupting bacterial cell membranes.
- Inhibiting key enzymes involved in microbial metabolism.
c. Toxicological Impact
Potential toxic effects include:
- Neurotoxicity due to AChE inhibition.
- Oxidative stress caused by reactive oxygen species (ROS) generation.
- Cytotoxicity in non-target organisms.
3. Case Studies and Research Findings
Although specific studies on "Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester" are not available, insights can be drawn from analogous compounds:
4. Analytical Techniques
To study the biological activity of this compound:
- Enzyme Assays : Measure inhibition of AChE or other enzymes.
- Cellular Studies : Assess cytotoxicity using cell viability assays (e.g., MTT assay).
- Animal Models : Evaluate pesticidal efficacy or toxicological effects in vivo.
5. Challenges and Future Directions
- Selectivity : Developing derivatives that target pests without affecting non-target species.
- Environmental Safety : Reducing persistence and toxicity in ecosystems.
- Regulatory Compliance : Ensuring safety for human use if applied in agriculture or medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
